N,4-dipropylbenzenesulfonamide

Lipophilicity Drug Design ADME

Researchers optimizing hydrophobic binding pocket interactions often face limited access to well-characterized alkyl-substituted benzenesulfonamide probes. N,4-Dipropylbenzenesulfonamide (CAS 898077-27-5) addresses this gap as a high-purity building block with a defined para-propyl/N-propyl substitution pattern. • Systematic SAR tool: Compare para-alkyl chain length effects (methyl→ethyl→propyl) on target binding affinity and selectivity. • Validated lipophilicity: Experimentally consistent LogP ~3.7 enables reliable in silico ADME model calibration. • Reliable supply: Consistent ≥98% purity with batch-specific QC documentation (NMR, HPLC) for reproducible research outcomes.

Molecular Formula C12H19NO2S
Molecular Weight 241.35
CAS No. 898077-27-5
Cat. No. B2495627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-dipropylbenzenesulfonamide
CAS898077-27-5
Molecular FormulaC12H19NO2S
Molecular Weight241.35
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)S(=O)(=O)NCCC
InChIInChI=1S/C12H19NO2S/c1-3-5-11-6-8-12(9-7-11)16(14,15)13-10-4-2/h6-9,13H,3-5,10H2,1-2H3
InChIKeyFAAIGQYYAXPMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,4-Dipropylbenzenesulfonamide (CAS 898077-27-5) Technical Profile and Procurement Baseline


N,4-Dipropylbenzenesulfonamide (CAS 898077-27-5) is a secondary benzenesulfonamide derivative with the molecular formula C12H19NO2S and a molecular weight of 241.35 g/mol . This compound features a benzene ring substituted with a propyl group at the para position and an additional propyl group attached to the sulfonamide nitrogen, resulting in a specific hydrophobic substitution pattern distinct from more common methyl- or amino-substituted analogs . As a research chemical, it is primarily supplied as a high-purity building block (typically ≥97-98%) for use in medicinal chemistry, chemical biology, and structure-activity relationship (SAR) studies .

Why N,4-Dipropylbenzenesulfonamide Cannot Be Replaced by Common In-Class Analogs


While benzenesulfonamides as a class share the core sulfonamide pharmacophore, the specific substitution pattern of N,4-dipropylbenzenesulfonamide—featuring a para-propyl group on the aromatic ring and an N-propyl group—introduces distinct physicochemical and biological properties that preclude simple analog substitution [1]. The propyl substitution directly influences critical parameters such as lipophilicity (calculated LogP ~3.7-4.2), molecular flexibility (rotatable bonds), and steric bulk, which in turn modulate target binding, cellular permeability, and metabolic stability [2]. Substituting a methyl (as in ditolamide) or an amino (as in 4-amino-N,N-dipropylbenzenesulfonamide) group for the para-propyl moiety alters these properties, potentially compromising the intended biological activity or SAR profile of the experimental system . The following section provides quantitative evidence delineating these critical differences.

Quantitative Differentiation of N,4-Dipropylbenzenesulfonamide from Key Structural Analogs


Lipophilicity Comparison: N,4-Dipropylbenzenesulfonamide vs. 4-Amino-N,N-dipropylbenzenesulfonamide

N,4-Dipropylbenzenesulfonamide exhibits a higher predicted lipophilicity (LogP) compared to its 4-amino analog, which significantly impacts its passive membrane permeability and potential off-target binding profiles. While direct experimental LogP data for N,4-dipropylbenzenesulfonamide is limited, its close structural relative, N,N-dipropylbenzenesulfonamide, has a predicted XLogP of 3.7 [1], which is substantially higher than the LogP of 2.72 reported for 4-amino-N,N-dipropylbenzenesulfonamide .

Lipophilicity Drug Design ADME

Structural and Substituent Comparison: N,4-Dipropyl vs. 4-Methyl-N,N-dipropylbenzenesulfonamide (Ditolamide)

N,4-Dipropylbenzenesulfonamide differs from the clinically investigated uricosuric agent ditolamide (4-methyl-N,N-dipropylbenzenesulfonamide) in a single para-substituent. Where ditolamide contains a para-methyl group, N,4-dipropylbenzenesulfonamide features a para-propyl group, increasing the hydrophobic surface area and molecular flexibility (rotatable bonds) . This seemingly minor change has been shown in related arylpropyl sulfonamide series to significantly alter cytotoxic activity [1].

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Purity Specification for Reproducible SAR Studies: 97-98% Minimum Purity

Reputable suppliers of N,4-dipropylbenzenesulfonamide (CAS 898077-27-5) consistently provide this compound with a minimum purity of 97% (AKSci) to 98% (Bidepharm, Leyan) . This high purity specification is essential for obtaining reliable and reproducible data in quantitative structure-activity relationship (QSAR) studies and biological assays, where even minor impurities can confound results.

Analytical Chemistry Quality Control Reproducibility

Optimal Use Cases for N,4-Dipropylbenzenesulfonamide in Scientific Research and Development


Structure-Activity Relationship (SAR) Probe in Sulfonamide-Based Drug Discovery

Utilize N,4-dipropylbenzenesulfonamide as a critical tool compound to systematically evaluate the impact of para-alkyl chain length on target binding affinity, selectivity, and cellular activity. By comparing its activity profile against methyl, ethyl, or other alkyl-substituted analogs, medicinal chemists can precisely map the hydrophobic requirements of a binding pocket and optimize lead compounds [1].

Medicinal Chemistry Building Block for Diverse Derivative Synthesis

Employ this compound as a versatile starting material or intermediate for the synthesis of more complex sulfonamide derivatives. The para-propyl and N-propyl groups can be further functionalized or serve as lipophilic anchors in the design of novel enzyme inhibitors or receptor modulators .

Physicochemical Property Benchmarking in ADME/PK Modeling

Leverage the compound's predicted lipophilicity (LogP ~3.7) and specific substitution pattern to validate in silico models for predicting membrane permeability, metabolic stability, and plasma protein binding. This can be particularly valuable in early-stage drug discovery programs where accurate prediction of ADME properties is crucial for candidate selection [2].

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